molecular formula C13H14N4OS B11070685 2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide

2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide

Cat. No.: B11070685
M. Wt: 274.34 g/mol
InChI Key: ZBELTDRLCCJILX-UHFFFAOYSA-N
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Description

2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

The synthesis of 2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a naphthyridine derivative with a thiol compound under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as adjusting temperature, solvent, and reaction time.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts like palladium. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other naphthyridine derivatives, such as:

  • **2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio]-N-(4-fluorobenzyl)acetamide
  • **2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio]-N-(3,4-dimethoxyphenethyl)acetamide These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activity and chemical properties. The uniqueness of 2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide lies in its specific combination of functional groups, which confer distinct properties and potential applications.

Properties

Molecular Formula

C13H14N4OS

Molecular Weight

274.34 g/mol

IUPAC Name

2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H14N4OS/c14-6-9-5-10-12(8-1-3-17(10)4-2-8)16-13(9)19-7-11(15)18/h5,8H,1-4,7H2,(H2,15,18)

InChI Key

ZBELTDRLCCJILX-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C3=C2C=C(C(=N3)SCC(=O)N)C#N

Origin of Product

United States

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